molecular formula C22H27ClN8O3S B8103327 N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide

N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Katalognummer B8103327
Molekulargewicht: 519.0 g/mol
InChI-Schlüssel: KVGQFDSHCXICPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H27ClN8O3S and its molecular weight is 519.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrophoretic Separation

  • Study: A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives of the compound , demonstrating its utility in analytical chemistry for quality control purposes (Ye et al., 2012).

Enzymatic and Cellular Activity

  • Study: Dumaitre and Dodic (1996) synthesized a series of derivatives showing specific inhibition of cGMP specific phosphodiesterase, indicating potential therapeutic applications (Dumaitre & Dodic, 1996).

Environmental Impact

  • Study: Sharma et al. (2012) explored the degradation of chlorimuron-ethyl, a structurally similar compound, by Aspergillus niger, highlighting the environmental implications of such compounds (Sharma, Banerjee, & Choudhury, 2012).

Crystallography and Molecular Structure

  • Study: Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, which include structurally similar compounds, providing insights into the molecular architecture and intermolecular interactions (Dey et al., 2015).

Histamine H4 Receptor Ligands

  • Study: Altenbach et al. (2008) worked on the development of 2-aminopyrimidines as ligands for the histamine H4 receptor, where compounds structurally similar to the one showed significant potential (Altenbach et al., 2008).

Synthesis for Chronic Renal Disease Treatment

  • Study: Ikemoto et al. (2000) detailed the synthesis of a chronic renal disease agent, showcasing the compound's relevance in pharmaceutical synthesis (Ikemoto et al., 2000).

Inhibitors of HMG-CoA Reductase

  • Study: Watanabe et al. (1997) synthesized a series of derivatives to evaluate their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis (Watanabe et al., 1997).

Synthesis of Pyrimidine Derivatives

  • Study: Hou et al. (2016) reported on the synthesis of pyrimidine compounds, an important intermediate in the synthesis of related compounds (Hou et al., 2016).

Green Chemistry in Catalyst Synthesis

  • Study: Murugesan et al. (2016) utilized a nanocrystalline titania-based sulfonic acid material as a catalyst in the synthesis of derivatives, emphasizing environmentally friendly approaches in chemical synthesis (Murugesan, Gengan, & Krishnan, 2016).

Antitumor Activity

  • Study: Hafez and El-Gazzar (2017) synthesized derivatives and evaluated their antitumor activity, demonstrating the potential for cancer treatment applications (Hafez & El-Gazzar, 2017).

Conventional and Heterogeneous Synthesis

  • Study: Bassyouni and Fathalla (2013) focused on the synthesis of new heterocyclic derivatives, highlighting the versatility of methods in synthesizing related compounds (Bassyouni & Fathalla, 2013).

Eigenschaften

IUPAC Name

N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN8O3S/c1-30-10-12-31(13-11-30)19-9-8-18(21(27-19)34-2)26-22-24-14-15(23)20(28-22)25-16-6-4-5-7-17(16)29-35(3,32)33/h4-9,14,29H,10-13H2,1-3H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGQFDSHCXICPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.